L-Tryptophan, L-valyl-L-alanyl-

ACE inhibition antihypertensive peptides food-derived bioactives

L-Tryptophan, L-valyl-L-alanyl- (sequence Val-Ala-Trp, abbreviated VAW) is a synthetic tripeptide with the molecular formula C19H26N4O4 and a monoisotopic mass of 374.1954 Da. This compound belongs to the class of tryptophan-containing short-chain peptides and is primarily investigated as a bioactive peptide with dual angiotensin-I converting enzyme (ACE) inhibitory and antioxidant functionality.

Molecular Formula C19H26N4O4
Molecular Weight 374.4 g/mol
CAS No. 263159-30-4
Cat. No. B12572962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan, L-valyl-L-alanyl-
CAS263159-30-4
Molecular FormulaC19H26N4O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
InChIInChI=1S/C19H26N4O4/c1-10(2)16(20)18(25)22-11(3)17(24)23-15(19(26)27)8-12-9-21-14-7-5-4-6-13(12)14/h4-7,9-11,15-16,21H,8,20H2,1-3H3,(H,22,25)(H,23,24)(H,26,27)/t11-,15-,16-/m0/s1
InChIKeyVJOWWOGRNXRQMF-UVBJJODRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tryptophan, L-valyl-L-alanyl- (CAS 263159-30-4): Product Identity and Core Specifications for Research Procurement


L-Tryptophan, L-valyl-L-alanyl- (sequence Val-Ala-Trp, abbreviated VAW) is a synthetic tripeptide with the molecular formula C19H26N4O4 and a monoisotopic mass of 374.1954 Da [1]. This compound belongs to the class of tryptophan-containing short-chain peptides and is primarily investigated as a bioactive peptide with dual angiotensin-I converting enzyme (ACE) inhibitory and antioxidant functionality [2]. It is available at research-grade purity (typically ≥95% by HPLC) from custom peptide synthesis vendors and is intended exclusively for laboratory research use .

Why Tripeptide Sequence Identity Determines Functional Performance: The Case Against Class-Level Substitution for L-Tryptophan, L-valyl-L-alanyl-


Short-chain tryptophan-containing peptides cannot be treated as interchangeable commodity items because minor alterations in sequence length and amino acid composition produce large differences in both inhibitory potency and functional selectivity. For instance, Val-Trp (a dipeptide) displays C-domain-selective ACE inhibition with a selectivity factor of 70 [1], while the tripeptide Val-Ala-Trp exhibits 8.9-fold greater ACE inhibitory potency than Met-Lys-Arg in side-by-side testing [2]. Furthermore, the single-residue substitution Val-Ser-Trp yields an IC50 value that differs from Val-Ala-Trp by a factor of approximately 3 [3]. These quantitative disparities mean that substituting a generic 'Trp-containing peptide' for Val-Ala-Trp in a procurement specification introduces risk of altered potency, shifted selectivity, and non-reproducible results in downstream assays.

Directly Comparable Quantitative Differentiation Evidence for L-Tryptophan, L-valyl-L-alanyl- (VAW)


Superior ACE Inhibitory Potency of Val-Ala-Trp Versus Two Co-Isolated Peptides from Hen Egg White Lysozyme

In a head-to-head comparison within the same purification and assay framework, Val-Ala-Trp demonstrated substantially greater ACE inhibitory potency than the two other novel peptides co-isolated from the same enzymatic hydrolysate of hen egg white lysozyme: Met-Lys-Arg and Arg-Gly-Tyr [1].

ACE inhibition antihypertensive peptides food-derived bioactives

Potency Advantage of Val-Ala-Trp Over the Closely Related Tripeptide Val-Ser-Trp in ACE Inhibition

When compared against its single-residue variant Val-Ser-Trp (VSW), purified from a papain hydrolysate of human gamma globulin, Val-Ala-Trp (VAW) exhibited superior ACE inhibitory potency [1]. Both peptides were characterized as competitive inhibitors in this study.

ACE inhibition tripeptide SAR retro-inverso peptides

Dual-Function Bioactivity: ACE Inhibition Combined with Antioxidant Activity Relative to Vitamin E

Val-Ala-Trp (VAW) exhibits concurrent ACE inhibitory and antioxidant activities, a dual functionality not uniformly shared by all Trp-containing short peptides. Its lipid peroxidation inhibition capacity was directly benchmarked against vitamin E [1].

multifunctional peptides antioxidant peptides lipid peroxidation

Preferential Inhibition of Angiotensin I Conversion Over Bradykinin Degradation — A Functional Selectivity Not Universal Among ACE Inhibitory Peptides

Independent measurement of the two enzymatic activities of ACE revealed that VAW, along with AW (Ala-Trp), acts as a selective inhibitor that preferentially inhibits angiotensin I conversion to angiotensin II while sparing bradykinin degradation [1]. This functional selectivity profile is consistent with the C-domain-selective inhibition reported for tryptophan-containing dipeptides such as Val-Trp and Ile-Trp (selectivity factors of 70 and 40, respectively) [2].

ACE domain selectivity bradykinin potentiation C-domain selectivity

High-Value Application Scenarios for L-Tryptophan, L-valyl-L-alanyl- (Val-Ala-Trp) Based on Verified Quantitative Evidence


Gold-Standard Positive Control for ACE Inhibition Screening Assays

Val-Ala-Trp demonstrates a well-characterized IC50 of 2.86 ± 0.08 µM against ACE in a spectrophotometric FAPGG-based assay [1]. This reproducible potency, established through rigorous purification and sequence verification by UPLC-MS/MS, makes it suitable as a calibrated positive control peptide in ACE inhibitor screening programs. Its 9- to 21-fold potency advantage over co-isolated peptides Met-Lys-Arg and Arg-Gly-Tyr [1] ensures a wide dynamic range for dose-response curve construction.

Multifunctional Bioactive Agent for Food-Derived Antioxidant and Antihypertensive Research

Val-Ala-Trp is one of the few short-chain peptides with concurrent ACE inhibitory activity (IC50 = 2.86 µM) and antioxidant activity (83.6% lipid peroxidation inhibition) [REFS-1, REFS-2]. This dual functionality makes it a candidate of interest for studies investigating the development of multifunctional functional food ingredients targeting both oxidative stress and hypertension — an intersection of growing interest in nutraceutical research.

Structure-Activity Relationship (SAR) Probe for Trp-Containing ACE Inhibitory Peptides

The 3-fold potency difference between Val-Ala-Trp (IC50 ~4.3 pmol/L) and Val-Ser-Trp (IC50 ~13 pmol/L) [3] establishes the importance of the central alanine residue. This makes Val-Ala-Trp a useful reference compound in SAR studies investigating the positional effects of hydrophobic versus polar residues in tripeptide ACE inhibitors, serving as the high-potency benchmark for the Ala-containing series.

Domain-Selectivity Reference in ACE C-Domain vs. N-Domain Pharmacology

Val-Ala-Trp (VAW) has been identified as a selective inhibitor that more potently inhibits angiotensin I conversion than bradykinin degradation [3], consistent with the C-domain-selective phenotype established for tryptophan-containing peptides [4]. This selectivity profile supports its use as a reference tool in experimental designs comparing C-domain-selective versus N-domain-selective (e.g., lactotripeptides IPP/VPP) ACE modulation, particularly in hypertension models where bradykinin-related side effects need to be minimized.

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